3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
The compound 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine features a triazolopyridazine core substituted at position 3 with a pyridin-2-ylmethylthio group and at position 6 with a thiophen-2-yl moiety. This structure combines a nitrogen-rich heterocyclic core with aromatic and sulfur-containing substituents, which may influence electronic properties, binding affinity, and metabolic stability.
Propriétés
IUPAC Name |
3-(pyridin-2-ylmethylsulfanyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S2/c1-2-8-16-11(4-1)10-22-15-18-17-14-7-6-12(19-20(14)15)13-5-3-9-21-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDSTMGGDREESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
It is known that the compound exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions. This suggests that the compound interacts with its targets by absorbing light and then re-emitting it, a process that can be influenced by the chemical environment.
Biochemical Pathways
The compound’s photophysical behavior suggests it may interact with pathways involving light-sensitive proteins or other molecules.
Result of Action
The compound’s photophysical behavior suggests it may influence cellular processes that are sensitive to light or fluorescence.
Action Environment
The action of 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be influenced by environmental factors. For instance, its photophysical behavior, including its fluorescence and phosphorescence, can be affected by the ambient conditions, such as light and temperature
Activité Biologique
3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound with significant potential in medicinal chemistry, particularly in the development of anti-cancer agents. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H11N5S2
- Molecular Weight : 325.4 g/mol
- CAS Number : 894050-26-1
Synthesis
The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves several steps:
- Formation of the Triazole Core : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Pyridinylthio Group : Nucleophilic substitution reactions are utilized to attach the pyridin-2-ylmethylthio group to the triazole core.
- Incorporation of Thiophene Ring : This step often involves coupling reactions to introduce the thiophenyl moiety.
Antiproliferative Activity
Research indicates that compounds related to the triazolo-pyridazine scaffold exhibit notable antiproliferative activity against various cancer cell lines. For instance:
- A series of related compounds demonstrated IC50 values ranging from 0.008 to 90.5 μM against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines .
- The compound with a similar structure (notably 4q ) showed potent activity with IC50 values of 0.014 μM for SGC-7901 and 0.008 μM for A549 cells .
The mechanism by which these compounds exert their biological effects typically involves:
- Inhibition of Tubulin Polymerization : Studies suggest that these compounds disrupt microtubule dynamics, a crucial process for cell division .
- Cell Cycle Arrest : Evidence shows that they can induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .
Study on Anticancer Effects
A study focused on a series of triazolo-pyridazine derivatives reported that several compounds exhibited strong antiproliferative effects in vitro. The most promising compound displayed an IC50 value comparable to established anticancer drugs .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the substituents on the triazolo-pyridazine scaffold significantly affect biological activity. For example, variations in the aromatic rings and their electronic properties can enhance or diminish antiproliferative effects .
Data Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4q | SGC-7901 | 0.014 | Inhibition of tubulin polymerization |
| 4q | A549 | 0.008 | Cell cycle arrest at G2/M phase |
| Other | HT-1080 | 0.012 | Disruption of microtubule dynamics |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Observations
Substituent Effects on Receptor Selectivity: TPA023 and L-838,417 demonstrate that fluorinated aryl groups and triazolylmethoxy substituents enhance selectivity for GABAA receptor subtypes (α2/α3), reducing sedation compared to non-selective benzodiazepines .
Impact of Position 6 Modifications: Thiophen-2-yl (target compound) vs. 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl (Compound 18, ): This substituent optimizes PDE4 inhibition by mimicking catechol diether motifs, critical for enzyme active-site interactions .
Electron-Withdrawing Groups :
- Chlorine () and fluorine () substituents improve binding through dipole interactions or metabolic stability. The target compound lacks such groups, which may affect its pharmacokinetic profile.
Synthetic Accessibility :
- and describe synthetic routes for triazolopyridazine derivatives, including hydrazine-mediated cyclization and aromatic aldehyde condensations. These methods enable systematic exploration of substituents at positions 3 and 6 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
